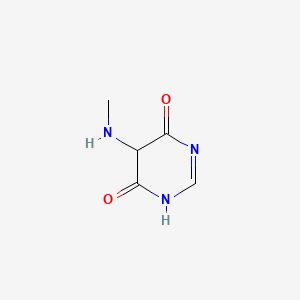

5-(Methylamino)pyrimidine-4,6(1H,5H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(methylamino)-1H-pyrimidine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-6-3-4(9)7-2-8-5(3)10/h2-3,6H,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUHOYUOLJBQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C(=O)NC=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylamino Pyrimidine 4,6 1h,5h Dione and Its Derivatives

Classical Approaches to Pyrimidine-4,6(1H,5H)-dione Ring System Formation

The foundational step in synthesizing the target molecule and its derivatives is the construction of the pyrimidine-4,6(1H,5H)-dione ring. Classical methods have traditionally relied on condensation and multi-component reactions that assemble the heterocyclic core from acyclic precursors.

Condensation Reactions for Dihydropyrimidinedione Synthesis

Condensation reactions represent the most traditional and widely employed strategy for forming the dihydropyrimidine (B8664642) ring system. wikipedia.orglibretexts.orgyoutube.comyoutube.com These reactions typically involve combining a three-carbon dielectrophilic component with a compound containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine. bu.edu.eg

The archetypal method is the Biginelli reaction, which involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea). nih.gov While the classic Biginelli reaction produces a dihydropyrimidine with substitution at C4 and C6, variations using different 1,3-dicarbonyl compounds can yield the desired pyrimidine-4,6(1H,5H)-dione core. For instance, the condensation of a malonic acid derivative with urea is a primary route to the barbituric acid scaffold, a close analogue of the target dione (B5365651) system. researchgate.net The reaction proceeds by combining two molecules to form a larger one, often with the elimination of a small molecule like water, ammonia, or ethanol. wikipedia.org These reactions can be performed under acidic or basic conditions and are fundamental to forming the core structure. wikipedia.org

A common two-step approach involves the initial Claisen-Schmidt condensation of a ketone with an aldehyde to form a chalcone, which is then cyclized with urea or thiourea in the presence of a base like potassium hydroxide (B78521) to yield 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-ones. nih.gov

Table 1: Comparison of Classical Condensation Reactions for Pyrimidine-4,6-dione Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | General Product | Reference(s) |

| Biginelli-like Reaction | Aldehyde, 1,3-Dicarbonyl Compound (e.g., Acetylacetone), Urea/Thiourea | Acid catalyst (e.g., NH₄Cl), Solvent-free | 3,4-Dihydropyrimidin-2(1H)-ones | nih.gov |

| Chalcone Cyclization | Chalcone (from Ketone + Aldehyde), Urea/Thiourea | Base (e.g., ethanolic KOH) | 4,6-Diaryl-3,4-dihydropyrimidin-2(1H)-(thi)ones | nih.gov |

| Barbituric Acid Synthesis | Malonic ester, Urea | Base (e.g., Sodium ethoxide) | Pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric acid) | researchgate.net |

Multi-component Reactions for Pyrimidine (B1678525) Core Construction

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for constructing complex molecular architectures like the pyrimidine core in a single step, aligning with the principles of atom economy and procedural simplicity. bohrium.commdpi.com These reactions combine three or more starting materials in a one-pot synthesis, avoiding the need to isolate intermediates. bohrium.com

Numerous MCRs have been developed for pyrimidine synthesis. mdpi.com A notable sustainable approach involves an iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohol molecules. acs.orgorganic-chemistry.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds while liberating only hydrogen and water as byproducts. acs.orgorganic-chemistry.org This method is highly regioselective and provides access to unsymmetrically substituted pyrimidines. acs.orgorganic-chemistry.org Other catalytic systems, including those based on copper, nickel, and zirconium, have also been successfully employed to facilitate the cyclization of various components like ketones, nitriles, and amidines to form the pyrimidine ring. mdpi.comorganic-chemistry.org For example, a copper-catalyzed reaction of ketones with nitriles under basic conditions provides a general and economical route to diversely functionalized pyrimidines. organic-chemistry.org

Table 2: Examples of Multi-Component Reactions (MCRs) for Pyrimidine Core Construction

| Catalyst System | Starting Materials | Product Type | Key Advantages | Reference(s) |

| Iridium-pincer complex | Amidines, Alcohols (up to 3 different) | Unsymmetrically substituted pyrimidines | High regioselectivity, sustainable (uses biomass-derivable alcohols), liberates H₂ and H₂O | acs.orgorganic-chemistry.orgorganic-chemistry.org |

| Copper(II) | Ketones, Nitriles | Diversely functionalized pyrimidines | Broad substrate scope, good tolerance for functional groups, economical | mdpi.comorganic-chemistry.org |

| Zinc Chloride | Enamines, Triethyl orthoformate, Ammonium (B1175870) acetate | 4,5-Disubstituted pyrimidines | Single-step synthesis, applicable to methyl ketone derivatives | organic-chemistry.org |

| Ceric Ammonium Nitrate (B79036) (CAN) | Aryl aldehydes, Barbituric acid, Urea/Thiourea | Tetrahydropyrimido[4,5-d]pyrimidine-diones | One-pot reaction, occurs in water, excellent yields | rsc.org |

Regioselective Synthesis of 5-(Methylamino) and Related Derivatives

Introducing a substituent at the C5 position of the pyrimidine-4,6-dione ring, particularly an amino group, requires specific and regioselective methods. The challenge lies in functionalizing a non-activated carbon atom or incorporating the C5-substituent into one of the starting materials before cyclization.

Direct Amination Strategies at C5 Position

Direct amination of a pre-formed pyrimidine-4,6(1H,5H)-dione at the C5 position is not a straightforward transformation due to the low reactivity of the C-H bond at this position. Nucleophilic aromatic substitution (SNA_r_) reactions are common for halopyrimidines, but these typically occur at the electron-deficient C2, C4, or C6 positions. acs.org

A viable strategy for introducing an amino group at C5 involves a two-step process:

Activation of the C5 Position : The C5 carbon must first be functionalized with a good leaving group. Halogenation is a common activation method. An eco-friendly approach for the iodination of pyrimidine derivatives at the C5 position has been developed using solid iodine and AgNO₃ under solvent-free mechanochemical conditions. nih.gov This method is rapid and high-yielding.

Nucleophilic Substitution : The resulting 5-halo-pyrimidine-4,6-dione can then undergo a nucleophilic substitution reaction with methylamine. Palladium-catalyzed amination reactions are highly effective for forming C-N bonds with pyrimidine rings, even with chloro-substituents. acs.orgnih.gov While often applied at other positions, this catalytic approach could be adapted for the C5 position, potentially providing a route to 5-(methylamino)pyrimidine-4,6(1H,5H)-dione from a 5-haloprecursor.

Cyclization Pathways Involving Amine Precursors

An alternative and often more direct approach is to construct the pyrimidine ring from precursors that already contain the desired C5-substituent. This strategy ensures the regioselective placement of the methylamino group from the outset.

The synthesis would involve the cyclization of a C-C-C fragment, specifically a derivative of aminomalonic acid, with an N-C-N source. A plausible pathway for synthesizing this compound would start with N-methylaminomalonamide. This precursor contains the core C-C(NHMe)-C structure. This intermediate could then be cyclized with a one-carbon synthon, such as an orthoformate or formamide, which would provide the C2 carbon of the pyrimidine ring. This approach is analogous to established methods for synthesizing 6-aminouracils, which are key intermediates for more complex fused pyrimidines like purines. medwinpublishers.com The synthesis of 6-amino-1,3-disubstituted pyrimidine-2,4(1H,3H)-diones is a well-known process, and these compounds serve as versatile starting materials for further elaboration. rsc.org By analogy, using a malonamide (B141969) derivative already bearing the methylamino group at the central carbon would be a highly effective method for the regiocontrolled synthesis of the target compound.

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of sustainable and environmentally benign processes. rasayanjournal.co.inpowertechjournal.com The synthesis of pyrimidines has benefited significantly from the application of green chemistry principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.injmaterenvironsci.com

Several green strategies have been successfully applied to pyrimidine synthesis:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. powertechjournal.com It has been used for Biginelli condensations to produce dihydropyrimidinones and for synthesizing pyrano[2,3-d]pyrimidine derivatives. nih.govnih.gov

Ultrasound-Assisted Synthesis : Sonication provides an alternative energy source that can enhance reaction rates and yields. The synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved efficiently using ceric ammonium nitrate in an aqueous medium under ultrasonic irradiation. jmaterenvironsci.com

Solvent-Free and Aqueous Media Reactions : Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. Many pyrimidine syntheses have been adapted to run under solvent-free conditions, for example, using "grindstone chemistry" where reactants are ground together, sometimes with a solid catalyst. nih.govresearchgate.net Water is also an excellent green solvent, and many multicomponent reactions for pyrimidine synthesis have been successfully performed in aqueous media. jmaterenvironsci.com

Use of Green Catalysts : There is a growing focus on using reusable, non-toxic, and efficient catalysts. rasayanjournal.co.in Examples include using diammonium hydrogen phosphate (B84403) in water, jmaterenvironsci.com sulfamic acid, nih.gov and various solid acid catalysts like SBA-Pr-SO₃H for the synthesis of pyrimidine derivatives. nih.gov

Table 3: Green Chemistry Approaches in Pyrimidine Synthesis

| Green Strategy | Description | Example Application | Advantages | Reference(s) |

| Microwave Irradiation | Use of microwave energy to heat reactions. | Synthesis of bis(dihydropyrimidinone)benzenes using a TMSCl catalyst. | Drastically reduced reaction times, improved yields, energy efficiency. | nih.govpowertechjournal.com |

| Ultrasound Irradiation | Use of high-frequency sound waves to promote reactions. | Synthesis of Pyrano[2,3-d]pyrimidines catalyzed by CAN in water. | Shorter reaction times, enhanced yields, alternative to heating. | jmaterenvironsci.com |

| Solvent-Free Conditions | Reactions are conducted by grinding solid reactants together (mechanochemistry). | Iodination of pyrimidines; Biginelli reaction using CuCl₂·2H₂O. | Eliminates solvent waste, simple procedure, often high yields. | nih.govresearchgate.net |

| Aqueous Media | Using water as the reaction solvent. | Multicomponent synthesis of pyrano[2,3,d]pyrimidine derivatives. | Environmentally benign, low cost, simplifies product isolation. | jmaterenvironsci.com |

| Green Catalysts | Employing environmentally friendly and/or reusable catalysts. | Synthesis of pyrano[2,3-d]pyrimidines using reusable sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO₃H). | Reduced waste, catalyst reusability, often milder conditions. | nih.gov |

Table of Compounds

Catalyst-Free and Solvent-Free Reaction Conditions

The development of synthetic protocols that eliminate the need for both catalysts and solvents represents a significant step towards sustainable chemistry. colab.ws These methods reduce environmental impact and simplify product purification.

One notable approach is the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine diones. This reaction involves the condensation of barbituric acid, various aromatic aldehydes, and malononitrile. nih.gov The mixture is heated in a reaction vessel, typically in an oil bath at elevated temperatures (e.g., 140°C), for a short duration. nih.gov The reaction proceeds with high efficiency without any catalyst, and upon completion, the solid product can be isolated through recrystallization. nih.gov This methodology is advantageous due to its operational simplicity, high yields, and adherence to green chemistry principles. colab.wsnih.gov

Similarly, fused heterocyclic systems like 5,9-dihydropyrimido[5,4-e] researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones have been synthesized under catalyst- and solvent-free conditions. colab.ws This is achieved through a one-pot condensation of 1,3-dimethylbarbituric acid, 3-amino-1H-1,2,4-triazoles, and aromatic aldehydes. colab.ws The absence of a solvent or catalyst streamlines the process, making it an environmentally friendly and efficient route to these complex molecules. colab.ws

| Reactants | Conditions | Product Type | Reference |

| Barbituric acid, Aromatic aldehydes, Malononitrile | 140°C, 15 min, Solvent-free | Pyrano[2,3-d]pyrimidine diones | nih.gov |

| 1,3-Dimethylbarbituric acid, 3-Amino-1H-1,2,4-triazoles, Aromatic aldehydes | Heating, Solvent-free | Pyrimido[5,4-e] researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidines | colab.ws |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced selectivity. nih.govbohrium.com This technology allows for rapid and uniform heating of the reaction mixture, directly coupling energy with the molecules. nih.gov

Microwave-assisted synthesis has been successfully applied to one-pot, three-component reactions for creating pyrano[2,3-d]pyrimidine derivatives. nih.gov For instance, the condensation of thiobarbituric acid, various benzaldehyde (B42025) derivatives, and methyl cyanoacetate (B8463686) in water can be completed in just 3-6 minutes under microwave irradiation, yielding products in the range of 78–94%. nih.gov In contrast, conventional heating methods require several hours to achieve lower yields. nih.gov This efficiency highlights the utility of microwave-assisted protocols in green chemistry. nih.govmdpi.com

The synthesis of other heterocyclic systems, such as quinolin-2(1H)-ones and phenanthridin-6(5H)-ones, has also been achieved using microwave irradiation, demonstrating the broad applicability of this technique for preparing various lactam scaffolds. nih.gov Furthermore, the preparation of uracil (B121893) and cytosine nucleobases under solvent-free microwave conditions has been reported as a green and efficient procedure. nih.gov

| Reactants | Conditions | Yield | Time | Reference |

| Benzaldehyde derivatives, Methyl cyanoacetate, Thiobarbituric acid | Microwave irradiation, Water | 78–94% | 3–6 min | nih.gov |

| Chalcones, Guanidine nitrate | Microwave irradiation (160W), ZnCl₂ | 33–56% | 3 min | nanobioletters.com |

| N-aryl-β-bromo-α,β-unsaturated amides | Microwave irradiation (100W), K₂CO₃, DMF | High | 2 h | nih.gov |

Aqueous Media Synthesis for Eco-friendly Processes

Utilizing water as a reaction solvent is a cornerstone of green chemistry, as it is non-toxic, inexpensive, and environmentally benign. The synthesis of pyrano[2,3-d]pyrimidine derivatives has been effectively carried out in aqueous media.

An efficient protocol for synthesizing methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates involves a one-pot, three-component condensation in water. nih.gov This reaction, which combines benzaldehyde derivatives, methyl cyanoacetate, and thiobarbituric acid, can be performed using microwave irradiation without any catalyst. nih.gov The use of water as a solvent makes the process safe, environmentally friendly, and easy to manage. nih.gov

Similarly, the synthesis of pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-diones has been successfully demonstrated using water as a green reaction medium, avoiding the use of harsh conditions and toxic organic solvents. researchgate.net This approach aligns with the increasing demand for sustainable synthetic methods in medicinal chemistry. researchgate.net

Preparation of Fused Pyrimidine Systems Incorporating the Dione Scaffold

The pyrimidine-4,6-dione scaffold serves as a versatile building block for the synthesis of various fused heterocyclic systems. By reacting with different reagents, pyran, pyridine (B92270), and pyrazole (B372694) rings can be annelated to the core dione structure, leading to compounds with diverse chemical properties.

Synthesis of Pyrano[2,3-d]pyrimidine-2,4-diones

Pyrano[2,3-d]pyrimidines are commonly synthesized through multicomponent reactions involving a derivative of pyrimidine-4,6-dione, such as barbituric acid. A widely used method is the one-pot condensation of an aldehyde, an active methylene (B1212753) compound like malononitrile, and barbituric acid or its derivatives. nih.govnih.gov

These reactions can be facilitated by various catalysts or conducted under catalyst-free conditions. nih.gov For example, using a nanocatalyst like sulfonic acid nanoporous silica (SBA-Pr-SO3H) under solvent-free conditions provides an efficient route to 7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.gov Alternatively, these syntheses can proceed in aqueous media, often accelerated by microwave irradiation, which enhances the eco-friendly nature of the process. nih.gov The reaction typically begins with the Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the barbituric acid to the resulting arylidene malononitrile, and subsequent cyclization to form the final fused-ring product. nih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

| Barbituric acid, Aromatic aldehydes, Malononitrile | SBA-Pr-SO₃H, 140°C, Solvent-free | 7-Amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones | nih.gov |

| Thiophen-2-carbaldehyde, Malononitrile, Barbituric acid | Water:Ethanol (1:1), Reflux | 7-Amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile | nih.gov |

| Curcumin, Aromatic aldehydes, 1,3-Dimethylbarbituric acid | NiCo₂O₄@OCMC@Zn(BDC) nanocomposite | Pyrano[2,3-d]pyrimidine-2,4(3H)-dione derivatives | tandfonline.com |

Synthesis of Pyridino[2,3-d]pyrimidine Derivatives

The synthesis of pyridino[2,3-d]pyrimidines generally starts from an appropriately substituted 6-aminopyrimidine, such as 6-aminouracil (B15529) or its N-substituted derivatives. jocpr.com The pyridine ring is constructed by reacting the 6-aminopyrimidine with a three-carbon unit, typically a 1,3-dicarbonyl compound or its equivalent. jocpr.com

For example, heating 6-aminouracil with acetylacetone (B45752) in the presence of phosphoric acid yields 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. jocpr.com Similarly, reacting 6-amino-1,3-disubstituted uracils with various reagents can lead to a library of pyridino[2,3-d]pyrimidine-2,4-dione derivatives. nih.gov One modern approach involves a Vilsmeier reagent, which is used to formylate the 6-aminouracil at the 5-position, followed by cyclization with a compound like cyanoacetamide to construct the fused pyridine ring. nih.gov

| Starting Material | Reagents | Product | Reference |

| 6-Aminouracil | Acetylacetone, Phosphoric acid | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | jocpr.com |

| 6-Amino-1,3-disubstituted uracils | Vilsmeier reagent, Cyanoacetamide | Pyrido[2,3-d]pyrimidine-2,4-dione derivatives | nih.gov |

| 6-Amino-1-ethyl-1H-pyrimidine-2,4-dione | t-Butyl acetoacetate (B1235776) | 1-Ethyl-7-methyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione | jocpr.com |

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of the naturally occurring purine (B94841) ring system and is a key structure in many biologically active compounds. rsc.orgrsc.org The synthesis often involves the construction of a pyrimidine ring onto a pre-existing pyrazole or vice versa.

One common strategy involves the reaction of a 5-aminopyrazole derivative with reagents that form the pyrimidine ring. For instance, a key intermediate, pyrazolopyrimidine, can be obtained by treating an ethyl N-(4-cyano-1-substituted-1H-pyrazol-5-yl)formimidate derivative with hydrazine (B178648) hydrate (B1144303) in ethanol. rsc.org

Another powerful method involves the cyclocondensation of a 5-amino-3-substituted pyrazole with a β-keto ester. For example, reacting 5-amino-3-(methylthio)-1H-pyrazole with ethyl acetoacetate in acetic acid leads to the formation of a pyrazolo[3,4-d]pyrimidin-4-one derivative. This core can then be further functionalized. Subsequent reactions, such as chlorination followed by nucleophilic substitution, allow for the introduction of various groups to create a diverse library of compounds. nih.gov These derivatives are often designed as potential kinase inhibitors in medicinal chemistry research. rsc.orgnih.gov

| Starting Material | Reagents | Product Type | Reference |

| Ethyl N-(4-cyano-1-substituted-1H-pyrazol-5-yl)formimidate | Hydrazine hydrate | Pyrazolo[3,4-d]pyrimidine | rsc.org |

| 5-Amino-3-(methylthio)-1H-pyrazole | Ethyl acetoacetate, Acetic acid | Pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

| 5-Aminopyrazole | Urea | Pyrazolo[3,4-d]pyrimidine-4,6-dione | researchgate.net |

Synthesis of Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives

The construction of the pyrimido[4,5-d]pyrimidine skeleton from this compound and its analogues, such as 6-aminouracils, is a well-established strategy in heterocyclic chemistry. These methods capitalize on the nucleophilic character of the amino group at the C6 position and the adjacent C5-amino or C5-N-methylamino group to react with a dielectrophilic one-carbon synthon, leading to the formation of the second pyrimidine ring.

A prevalent approach involves the multicomponent reaction (MCR) of a 6-aminouracil derivative, an aldehyde, and an amine. For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde (B43269) or other aromatic aldehydes in a 1:1:2 molar ratio has been shown to produce pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. researchgate.net Similarly, reacting the 6-aminouracil with diamines and formaldehyde in a 2:1:4 molar ratio can lead to the formation of bis-pyrimido[4,5-d]pyrimidin-2,4-diones. researchgate.net

Another effective method for the synthesis of these fused systems is the reaction of 6-aminouracils with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). scirp.orgresearchgate.netresearchgate.net DMF-DMA serves as a one-carbon electrophile that reacts with the amino groups of the pyrimidine derivative to facilitate ring closure. This reaction is often a key step in the construction of various heterocyclic structures. researchgate.netresearchgate.net The reaction of N,N'-dimethylformamide dimethyl acetal with compounds containing active methylene and amino groups is a versatile method for creating enamine and dimethylamino imine intermediates, which are crucial for the synthesis of pyrimidines and other heterocycles. researchgate.netresearchgate.net

The reaction conditions and the nature of the substituents on the starting materials and reagents can significantly influence the outcome of the synthesis, allowing for the generation of a diverse library of pyrimido[4,5-d]pyrimidine derivatives.

Table 1: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives from 6-Aminouracil Analogues

| Starting Material | Reagents | Product Type | Reference |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Primary aromatic/heterocyclic amines, Formaldehyde/Aromatic aldehydes | Pyrimido[4,5-d]pyrimidin-2,4-diones | researchgate.net |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Diamines, Formalin | Bis-pyrimido[4,5-d]pyrimidin-2,4-diones | researchgate.net |

| Malononitrile dimer | N,N'-dimethylformamide dimethyl acetal (DMFDMA), 4-Nitroaniline/4-Methylaniline | Polysubstituted Pyrimidines | scirp.org |

| 6-Aminouracils | Aldehydes, Secondary amines | Pyrimido[4,5-d]pyrimidines | researchgate.net |

Ring Annulation Strategies for Novel Fused Architectures

Beyond the synthesis of pyrimido[4,5-d]pyrimidines, the 5-amino- and 6-aminouracil core of this compound serves as a versatile platform for the construction of other novel fused heterocyclic architectures. These ring annulation strategies involve the reaction of the uracil derivative with various polyfunctional reagents, leading to the formation of new rings with different sizes and heteroatom compositions.

One such strategy is the reaction of 5,6-diaminouracil (B14702) derivatives with ninhydrin (B49086). This reaction provides a direct route to indenopteridine derivatives, which are complex fused systems. scirp.org The reaction of 6-aminouracils with ninhydrin has also been utilized to synthesize indenopyrrolopyrimidines. scirp.org These reactions highlight the utility of the diaminouracil scaffold in accessing intricate polycyclic structures.

Furthermore, the reaction of 6-aminouracils with α,β-unsaturated compounds can be employed to construct fused pyridine rings. For example, the reaction of 6-amino-N,N-dimethyluracil with 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile and aromatic aldehydes in a one-pot, three-component reaction yields pyridopyrimidine derivatives. researchgate.net

The versatility of the this compound scaffold is further demonstrated by its potential to undergo cyclocondensation reactions with a variety of reagents to form a range of fused heterocycles. The specific outcome of the reaction is dependent on the nature of the reacting partner, allowing for the targeted synthesis of diverse molecular architectures.

Table 2: Ring Annulation Strategies for Fused Architectures from Aminouracil Derivatives

| Starting Material | Reagent | Fused Architecture | Reference |

| 5,6-Diaminouracil | Ninhydrin | Indenopteridine | scirp.org |

| 6-Aminouracils | Ninhydrin | Indenopyrrolopyrimidine | scirp.org |

| 6-Amino-N,N-dimethyluracil | 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, Aromatic aldehydes | Pyridopyrimidine | researchgate.net |

| 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one | (4-methylbenzilidene)malononitrile, Urea | Substituted Pyrimidine | mdpi.com |

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group Identification

Specific experimental IR absorption data (in cm⁻¹) for 5-(Methylamino)pyrimidine-4,6(1H,5H)-dione, which would confirm the presence of its characteristic functional groups, is not documented in readily accessible sources.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Detailed experimental mass spectrometry data, including the molecular ion peak (m/z) and fragmentation pattern for this compound, is not available in the public scientific literature.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been specifically reported, the crystal structure of the closely related 5-aminouracil (B160950) has been determined using synchrotron radiation. ucl.ac.uk

The study of 5-aminouracil revealed that its crystal structure is characterized by a network of hydrogen bonding interactions. ucl.ac.uk It is highly probable that this compound would adopt a similar crystal packing arrangement, dominated by hydrogen bonds between the N-H groups of the pyrimidine (B1678525) ring and the methylamino substituent, and the carbonyl oxygen atoms. These interactions would likely lead to the formation of well-defined supramolecular architectures, such as sheets or chains. The presence of the additional methyl group in this compound might introduce subtle changes in the packing due to steric effects and altered hydrogen bonding capabilities.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical values calculated from the molecular formula to verify the purity and elemental composition of the synthesized compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 42.56 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.99 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 29.77 |

| Oxygen | O | 15.999 | 2 | 31.998 | 22.68 |

| Total | 141.13 | 100.00 |

Note: The data in this table is calculated based on the molecular formula C₅H₇N₃O₂.

Electronic Structure, Reactivity, and Reaction Mechanisms

Investigation of Electron Density Distribution and Reactivity Profiles

The reactivity of 5-(Methylamino)pyrimidine-4,6(1H,5H)-dione is fundamentally governed by the distribution of electron density within its heterocyclic ring system. The pyrimidine (B1678525) core is inherently electron-deficient, a characteristic that is significantly amplified by the presence of two carbonyl groups at positions 4 and 6. Conversely, the methylamino substituent at the C-5 position introduces an opposing electronic effect.

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring carbons. bhu.ac.inwikipedia.org This effect makes the unsubstituted pyrimidine ring generally resistant to electrophilic aromatic substitution while facilitating nucleophilic attack. bhu.ac.inwikipedia.org

In this compound, this inherent π-deficiency is further intensified by the two oxo groups at C-4 and C-6. These groups exert a strong electron-withdrawing effect, significantly lowering the electron density at the C-2, C-4, and C-6 positions. Consequently, these positions are highly electrophilic and serve as primary sites for nucleophilic attack. bhu.ac.in

In contrast, the methylamino group at the C-5 position is a powerful electron-donating group (EDG) through the mesomeric effect (+M). This group donates lone-pair electron density into the ring, substantially increasing the nucleophilicity of the C-5 position. researchgate.net This activation makes the C-5 carbon the principal site for electrophilic substitution reactions, such as halogenation and nitration, which are otherwise difficult to achieve on an unactivated pyrimidine ring. wikipedia.orgresearchgate.net Investigations into the electrophilic nitrosation of similar 4,6-disubstituted pyrimidines highlight the critical role of activating groups in enabling reactions at the C-5 position. csu.edu.auresearchgate.net

The table below summarizes the predicted reactivity at each position of the pyrimidine ring.

| Ring Position | Electronic Nature | Primary Reactivity | Influencing Factors |

|---|---|---|---|

| C-2 | Electron-Deficient (Electrophilic) | Nucleophilic Substitution/Addition | Ring nitrogens, C-4/C-6 dione (B5365651) |

| C-4 | Electron-Deficient (Electrophilic) | Nucleophilic Substitution/Addition | Ring nitrogens, C-4/C-6 dione |

| C-5 | Electron-Rich (Nucleophilic) | Electrophilic Substitution | C-5 methylamino group (+M effect) |

| C-6 | Electron-Deficient (Electrophilic) | Nucleophilic Substitution/Addition | Ring nitrogens, C-4/C-6 dione |

Reaction Pathways and Mechanistic Interrogations of Derivatization

The distinct electronic nature of the various positions on the pyrimidine ring allows for a range of derivatization reactions, including nucleophilic substitutions, condensations, and cyclizations to form complex fused systems.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient pyrimidines, particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. bhu.ac.inmdpi.com While this compound itself does not possess a typical leaving group, its synthesis often proceeds from precursors like 4,6-dichloropyrimidines. The substitution pattern on these precursors is highly regioselective.

Studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that the chlorine atoms at C-4 and C-6 can be selectively replaced by various nucleophiles, including aliphatic and aromatic amines. mdpi.com The reaction mechanism involves the addition of the nucleophile to the electrophilic carbon, forming a negatively charged intermediate (Meisenheimer complex) that is stabilized by the electron-withdrawing nitrogen atoms. Subsequent elimination of the leaving group (e.g., chloride) restores the aromaticity of the ring. The relative reactivity of these positions can be controlled by reaction conditions such as temperature and the nature of the nucleophile. researchgate.net For instance, sequential nucleophilic substitutions on 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) can be controlled by using low temperatures and careful addition of the amine nucleophile to achieve selective substitution at C-4, C-8, C-2, and C-6. researchgate.net

In a related context, the condensation of 5,6-diaminouracil (B14702) derivatives with α-bromoacetophenones involves the initial nucleophilic attack of the C-5 amino group on the electrophilic carbonyl carbon of the phenacyl bromide. nih.gov This demonstrates the reactivity of amino groups at this position toward condensation. Similarly, the methylamino group of this compound could potentially condense with electrophilic partners. Furthermore, multicomponent reactions like the Biginelli reaction, which produce dihydropyrimidinones, rely on the condensation between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), showcasing the general reactivity of the urea/dione fragment. mdpi.comresearchgate.net

Pyrimidine-diones are versatile building blocks for the synthesis of fused heterocyclic systems of significant biological interest. The presence of multiple functional groups—the dione, the ring nitrogens, and the C-5 substituent—allows for the construction of adjacent rings.

Influence of Substituents on Pyrimidine Ring Reactivity and Selectivity

The reactivity and regioselectivity of reactions on the pyrimidine ring are profoundly influenced by the electronic properties of its substituents. A delicate balance between electron-donating and electron-withdrawing effects dictates the outcome of a chemical transformation. researchgate.net

Electron-donating groups (EDGs), such as the -NHMe group at C-5, activate the ring towards electrophilic attack. Their +M effect increases the electron density at C-5, making it the preferred site for electrophiles. researchgate.net This activation is crucial for reactions like nitration and halogenation to proceed under mild conditions. researchgate.net

The following table provides a general overview of substituent effects on the pyrimidine ring.

| Substituent Type (Example) | Position | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Directing Influence |

|---|---|---|---|---|

| Strong EDG (-NHR, -OH) | C-5 | Strongly Activating | Deactivating (at C-5) | Directs electrophiles to C-5 |

| Strong EDG (-NHR, -OR) | C-2, C-4, C-6 | Activating | Deactivating (at point of attachment) | Directs electrophiles to C-5 |

| Strong EWG (-NO₂, -CHO) | C-5 | Strongly Deactivating | Activating (at C-2, C-4, C-6) | Directs nucleophiles to C-2, C-4, C-6 |

| Halogen (-Cl, -Br) | C-2, C-4, C-6 | Deactivating | Activating (serves as leaving group) | Directs nucleophiles to position of attachment |

| Carbonyl (=O) | C-4, C-6 | Deactivating | Strongly Activating (at C-2, C-4, C-6) | Directs nucleophiles to C-2, C-4, C-6 |

Tautomerism and Isomeric Forms in 5 Methylamino Pyrimidine 4,6 1h,5h Dione Systems

Theoretical and Experimental Analysis of Tautomeric Equilibria

The analysis of tautomeric equilibria in 5-(methylamino)pyrimidine-4,6(1H,5H)-dione involves a combination of theoretical calculations and experimental observations to determine the predominant forms and the dynamics of their interconversion.

Keto-Enol Tautomerism in the Dione (B5365651) System

The dione system of the pyrimidine (B1678525) ring can theoretically undergo keto-enol tautomerization. This would involve the migration of a proton from the nitrogen or the alpha-carbon to one of the carbonyl oxygens, resulting in the formation of a hydroxyl group and a carbon-carbon double bond within the ring. In related pyrimidine derivatives, the keto form is generally observed to be more stable. For this compound, the diketo tautomer is the most likely predominant form in the solid state and in non-polar solvents.

Amine-Imine Tautomerism at the 5-Methylamino Position

The exocyclic methylamino group at the 5-position introduces the possibility of amine-imine tautomerism. This equilibrium involves the migration of a proton from the exocyclic nitrogen to a ring nitrogen or a carbonyl oxygen, forming an imine. In similar systems, the amine form is typically favored.

N-H Tautomerism of the Pyrimidine Ring

Prototropic tautomerism involving the nitrogen atoms of the pyrimidine ring is a key consideration. The protons on N1 and N3 can potentially migrate to other nitrogen or oxygen atoms in the molecule, leading to different N-H tautomers. The relative stability of these tautomers is highly dependent on the substitution pattern of the pyrimidine ring and the surrounding environment.

Influence of Solvent, pH, and Temperature on Tautomeric Preferences

The position of the tautomeric equilibrium is not static and can be significantly shifted by external factors.

The polarity of the solvent can play a crucial role in determining the predominant tautomeric form. Polar solvents may stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. For instance, in aqueous solutions, tautomers with greater potential for hydrogen bonding with water molecules may be favored.

The pH of the solution can also have a profound effect on the tautomeric equilibrium by altering the protonation state of the molecule. At different pH values, various ionic species of the compound may exist, each with its own set of possible tautomers.

Temperature changes can influence the equilibrium constant of the tautomerization reactions. Generally, an increase in temperature can lead to a greater population of higher-energy tautomers.

Spectroscopic Signatures of Different Tautomeric Forms (e.g., NMR, MS)

Spectroscopic methods are essential for the experimental characterization of tautomeric forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. For example, the chemical shift of the proton involved in the tautomerism (e.g., N-H or O-H) would be distinctly different in the keto and enol forms. Similarly, the ¹³C NMR spectrum would show characteristic signals for carbonyl carbons in the keto form versus olefinic carbons in the enol form.

Mass Spectrometry (MS) can provide information about the molecular weight of the compound and can sometimes be used to infer the presence of different tautomers, particularly through fragmentation patterns which may differ between isomers.

Computational Modeling of Tautomer Stabilities and Interconversion Barriers

Computational chemistry provides valuable insights into the relative stabilities of different tautomers and the energy barriers for their interconversion. Quantum chemical calculations can be used to determine the optimized geometries and relative energies of the various possible tautomers of this compound.

These computational models can also be used to simulate the influence of solvent effects on tautomeric equilibria, often through the use of implicit or explicit solvent models. The calculated energy barriers for proton transfer can help to understand the kinetics of the tautomerization process.

Below is a hypothetical data table illustrating the kind of information that could be obtained from computational modeling studies on the relative energies of different tautomers.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Diketo | 0.00 | 0.00 |

| Enol (at C4) | Data not available | Data not available |

| Enol (at C6) | Data not available | Data not available |

| Imine (at N1) | Data not available | Data not available |

| Imine (at N3) | Data not available | Data not available |

Derivatization and Scaffold Modification Strategies for 5 Methylamino Pyrimidine 4,6 1h,5h Dione

The pyrimidine-4,6-dione core is a versatile scaffold in medicinal chemistry, offering multiple sites for chemical modification to modulate biological activity. For the specific compound 5-(Methylamino)pyrimidine-4,6(1H,5H)-dione, derivatization strategies focus on several key positions: the 5-methylamino group, the nitrogen atoms of the pyrimidine (B1678525) ring (N1 and N3), and the C2 position. Advanced strategies also involve creating more complex fused, bridged, or spirocyclic systems. These modifications are often guided by rational design principles to optimize interactions with biological targets.

Supramolecular Chemistry and Self Assembly of Pyrimidine 4,6 1h,5h Dione Derivatives

Hydrogen Bonding Networks in Crystal Packing and Solution

Hydrogen bonding is a primary directional force in determining the crystal packing of pyrimidine-dione derivatives. The presence of N-H groups (donors) and carbonyl C=O groups (acceptors) on the pyrimidine (B1678525) ring facilitates the formation of robust and predictable hydrogen-bonding patterns.

In the crystal structure of related compounds, such as 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, adjacent molecules are linked by pairs of N-H···O intermolecular hydrogen bonds. researchgate.net This specific interaction creates a common supramolecular synthon known as an R2²(8) dimer. researchgate.net These dimers can then be further connected into extended chains through additional N-H···O and weaker C-H···O hydrogen bonds, forming a stable three-dimensional network. researchgate.net

Table 1: Common Hydrogen Bonding Motifs in Pyrimidine-dione Derivatives

| Derivative Type | Interacting Groups | Resulting Motif/Structure | Reference |

|---|---|---|---|

| 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione | N-H···O | R2²(8) dimers forming chains | researchgate.net |

| 5,5-Dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione | O-H···O and N-H···O | Double layers | nih.gov |

| Aryl-substituted pyrimidine-2,4,6(1H,3H,5H)-trione | O-H···O and N-H···O | Three-dimensional framework | researchgate.net |

π-π Stacking Interactions in Molecular Aggregation

The aromatic nature of the pyrimidine ring is conducive to π-π stacking interactions, which play a crucial role alongside hydrogen bonding in the aggregation of these molecules. These interactions, while weaker than hydrogen bonds, are vital for stabilizing the three-dimensional architecture of the resulting supramolecular assemblies.

For instance, in the crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, the crystal packing is further stabilized by a weak π-π interaction with a distance of 3.6465 (10) Å. researchgate.net This interaction occurs between adjacent pyrimidine-dione rings that are arranged in a head-to-tail fashion, contributing to the formation of a robust 3D network. researchgate.net The ability of pyrimidine rings to engage in π-stacking is a well-documented phenomenon that is fundamental to the structure of nucleic acids and is exploited in the design of supramolecular materials. nih.gov These stacking interactions are critical for organizing the molecules into columns or layers, which form the basis of more complex architectures.

Table 2: Observed π-π Stacking Parameters in a Pyrimidine-dione Derivative

| Compound | Interaction Distance (Å) | Arrangement | Reference |

|---|---|---|---|

| 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione | 3.6465 (10) | Head-to-tail | researchgate.net |

Formation of Self-Assembled Architectures (e.g., Rosette Nanotubes)

The programmed hydrogen bonding and stacking capabilities of pyrimidine-containing molecules are powerfully demonstrated in their ability to form highly ordered, large-scale supramolecular structures. A prime example is the formation of rosette nanotubes from molecules containing the guanine-cytosine (G∧C) hybrid motif, which incorporates a pyrimidine core.

These systems are designed with a large number of hydrogen bonding sites, allowing them to self-assemble into a hexameric super-helix, often referred to as a rosette. nih.govrsc.org In one such system, each molecular module possesses 24 sites for intermolecular hydrogen bonding, leading to the formation of a hexamer held together by an extensive network of 72 hydrogen bonds. nih.govrsc.org These rosette structures then stack upon one another through π-π interactions to form long, stable rosette nanotubes with diameters of approximately 3 nanometers. nih.gov The hierarchical self-assembly from single molecules to cages and ultimately to nanotubes is a testament to the precise structural information encoded within the pyrimidine-based building blocks. nih.govresearchgate.net

Metal Coordination Chemistry and Complex Formation

The pyrimidine-dione scaffold, with its nitrogen and oxygen atoms, can act as an effective ligand for coordinating with metal ions. The study of related pyrimidine derivatives, such as 4,6-diamino-5-hydroxy-pyrimidine-2-thione, provides a clear model for this behavior. nih.govscispace.comresearchgate.net

In these systems, the pyrimidine derivative typically acts as a bidentate chelate, coordinating to a metal center through two donor atoms. nih.govscispace.com Commonly, this involves the deprotonated hydroxyl oxygen at position 5 and the nitrogen atom of an amino group at either position 4 or 6. nih.govscispace.comresearchgate.net This chelation results in the formation of stable five- or six-membered rings involving the metal ion. A wide array of metal ions has been shown to form complexes with such ligands, leading to diverse coordination geometries, including octahedral and square planar structures. nih.govscispace.comresearchgate.net This versatility highlights the potential of 5-(methylamino)pyrimidine-4,6(1H,5H)-dione and its analogues in the development of novel coordination polymers and metallo-supramolecular assemblies.

Table 3: Metals Coordinated by a Functionalized Pyrimidine-Thione Ligand

| Metal Ion | Resulting Complex Structure | Coordination Geometry | Reference |

|---|---|---|---|

| Mo, W | Oxobridged dinuclear | Octahedral | nih.govscispace.com |

| Ru, Rh, Ir | Mononuclear | Octahedral | nih.govscispace.com |

| Pd | Mononuclear | Square Planar | nih.govscispace.com |

| Re | Mononuclear | Octahedral | nih.gov |

| UO₂ | Mononuclear | Octahedral | nih.gov |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dergipark.org.tr It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation and for calculating various electronic properties. mdpi.com For pyrimidine (B1678525) derivatives, calculations are often performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost. mdpi.com This process determines key parameters such as bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a critical parameter for characterizing molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This facilitates intramolecular charge transfer (ICT), which plays a significant role in the molecule's electronic behavior.

Computational studies on pyrimidine derivatives analyze these energy levels to predict their reactivity. For instance, in a study of a novel pyrimidine derivative, the HOMO was found to be distributed on one block of the molecule while the LUMO was located on another, indicating a significant susceptibility to charge transfer across the molecular structure.

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Pyrimidine Derivative (Note: The following data is for 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] and is presented to illustrate the types of parameters obtained from DFT calculations.)

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.11 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.79 |

| Energy Gap | ΔE | 4.32 |

| Ionization Potential | I | 6.11 |

| Electron Affinity | A | 1.79 |

| Electronegativity | χ | 3.95 |

| Chemical Hardness | η | 2.16 |

| Chemical Softness | S | 0.23 |

| Electrophilicity Index | ω | 3.62 |

This interactive table demonstrates global reactivity descriptors calculated from HOMO and LUMO energies for a related pyrimidine compound.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule, allowing for the prediction of its reactive sites. The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum.

Red and Yellow Regions: Indicate negative potential, representing electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen.

Blue Regions: Indicate positive potential, representing electron-poor areas that are prone to nucleophilic attack. These are typically located around hydrogen atoms bonded to electronegative atoms.

Green Regions: Represent neutral or zero potential areas.

For a molecule like 5-(Methylamino)pyrimidine-4,6(1H,5H)-dione, an MEP map would likely show negative potential (red) around the carbonyl oxygen atoms, identifying them as sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine and methylamino groups, marking them as sites for nucleophilic interaction.

Conformational Analysis and Energy Minimization of Derivatives

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods are used to determine the relative energies of these conformers to identify the most stable, lowest-energy structure.

For pyrimidine derivatives, particularly those with non-aromatic rings like the dihydropyrimidine (B8664642) core, the ring can adopt various conformations. Studies on similar 1,2,3,4-tetrahydropyrimidinone derivatives using DFT have shown that the six-membered ring often adopts a "twisted boat" or a flattened-boat conformation. dergipark.org.tr The analysis also reveals the preferred orientation of substituents. For instance, a substituent at the C4 position is often found to be in a pseudoaxial orientation in the most stable conformer. dergipark.org.tr This type of analysis is crucial for understanding how the molecule's three-dimensional shape influences its physical properties and biological interactions.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with other molecules, such as water or a biological receptor. researchgate.netwikipedia.org

In the context of pyrimidine derivatives, MD simulations can be used to assess the stability of a molecule's conformation or the stability of its complex with a protein target. researchgate.net A key metric used in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time compared to a reference structure. A low and stable RMSD value over the course of a simulation (e.g., 100 nanoseconds) suggests that the molecule or its complex is structurally stable. researchgate.net

Application of Condensed Fukui Indices for Reactivity Prediction

The Fukui function is a concept derived from DFT that helps to predict the most reactive sites within a molecule. scm.com It describes the change in electron density at a specific point when the total number of electrons in the system changes. joaquinbarroso.com For practical chemical applications, this function is often condensed to individual atomic sites, resulting in "condensed Fukui indices". These indices quantify the propensity of each atom in the molecule to accept or donate electrons, thereby identifying its susceptibility to different types of chemical attack.

There are three main types of condensed Fukui indices:

fk+ : Measures reactivity towards a nucleophilic attack (electron acceptance). The atom with the highest fk+ value is the most likely site for a nucleophile to attack.

fk- : Measures reactivity towards an electrophilic attack (electron donation). The atom with the highest fk- value is the most likely site to be attacked by an electrophile.

fk0 : Measures reactivity towards a radical attack .

By calculating these indices for each atom in this compound, one could precisely pinpoint the atoms most involved in chemical reactions, offering a more detailed reactivity map than MEP analysis alone.

Table 2: Hypothetical Condensed Fukui Indices for Atoms in a Pyrimidine Ring (Note: This table is a conceptual illustration of how Fukui indices are used to predict reactivity at specific atomic sites. The values are not based on actual calculations for the subject compound.)

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |

| N1 | 0.052 | 0.125 |

| C2 | 0.189 | 0.041 |

| N3 | 0.048 | 0.131 |

| C4 | 0.251 | 0.033 |

| C5 | 0.098 | 0.210 |

| C6 | 0.235 | 0.038 |

This interactive table illustrates how Fukui indices pinpoint the most reactive atoms for specific types of chemical attack. In this hypothetical example, C4 is the most likely site for nucleophilic attack, while C5 is the most probable site for electrophilic attack.

In Silico Studies of Molecular Interactions and Structure-Activity Relationships at a Molecular Level

In silico studies, encompassing molecular docking, quantitative structure-activity relationship (QSAR) analysis, and other computational methods, are pivotal in elucidating the molecular interactions of pyrimidine derivatives and guiding the design of new, more potent compounds. While specific computational studies focused exclusively on this compound are not extensively detailed in the reviewed literature, the broader class of pyrimidine-4,6-dione and related aminopyrimidine derivatives has been the subject of significant computational investigation. These studies provide a framework for understanding how structural modifications influence biological activity at a molecular level.

Molecular docking simulations are frequently employed to predict the binding orientation of pyrimidine derivatives within the active sites of target proteins. For instance, studies on related aminopyrimidine-diones have identified key interactions that are crucial for their inhibitory activity. mdpi.com These often involve hydrogen bonds between the pyrimidine core and specific amino acid residues. For example, the pyrimidine-dione scaffold can form hydrogen bond interactions with residues such as Asparagine (Asn) and Cysteine (Cys) in the binding pocket of certain kinases. mdpi.com

Structure-activity relationship (SAR) trends are often interpreted and complemented by computational analyses. For example, in a series of 2-amino-4,6-disubstituted-pyrimidine derivatives, the introduction of a methyl group at the exocyclic amino group was found to be a prominent factor for selectivity. nih.gov Computational methods like free energy perturbation (FEP) simulations can be used to provide a theoretical basis for such empirical observations, helping to refine the design of next-generation inhibitors. nih.gov

The insights gained from these in silico approaches are instrumental in the structure-based design of novel inhibitors targeting various enzymes, such as Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks). nih.govresearchgate.net For example, the design of pyrimidine-4,6-diamine derivatives as selective JAK3 inhibitors was guided by their potential interactions with a unique cysteine residue in the JAK3 active site. nih.gov Similarly, molecular docking has suggested that certain diaryl derivatives of pyrimidine exhibit a strong binding affinity for PI3Kγ, marking them as promising candidates for further development. researchgate.net

The following tables represent the type of data typically generated in such in silico studies for a series of hypothetical derivatives related to the core scaffold.

Table 1: Illustrative Molecular Docking Results of Hypothetical Pyrimidine-4,6-dione Derivatives Note: This data is representative and not based on experimental results for the specified compounds.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|---|

| Derivative 1 | Kinase A | -8.5 | Tyr97, Pro82, Asn140 | 2 |

| Derivative 2 | Kinase A | -7.9 | Tyr97, Cys136 | 1 |

| Derivative 3 | Kinase B | -9.2 | Gly863, Ser904, Tyr907 | 3 |

| Derivative 4 | Kinase B | -8.1 | Gly863, His862 | 2 |

Table 2: Illustrative Structure-Activity Relationship Data for Hypothetical Pyrimidine Derivatives Note: This data is representative and not based on experimental results for the specified compounds.

| Compound | Modification | Inhibitory Activity (IC50, µM) | Predicted Affinity (kcal/mol) |

|---|---|---|---|

| Core Scaffold | - | 15.2 | -6.8 |

| Derivative A | Addition of 4-methoxy phenyl ring | 0.141 | -8.9 |

| Derivative B | Addition of unsubstituted phenyl | 0.042 | -9.5 |

| Derivative C | Cyclization to pteridine (B1203161) scaffold | > 50 | -5.2 |

Advanced Chemical Applications and Material Science Perspectives

Exploration in Photophysical Properties (e.g., Fluorescence Characteristics, Excited-State Intramolecular Proton Transfer)

No specific studies on the photophysical properties, including fluorescence characteristics or Excited-State Intramolecular Proton Transfer (ESIPT), of 5-(Methylamino)pyrimidine-4,6(1H,5H)-dione were found. While pyrimidine (B1678525) derivatives have been investigated for such properties, data for the title compound is not available.

Design and Synthesis of Nonlinear Optical (NLO) Materials

There is no available literature detailing the design, synthesis, or characterization of nonlinear optical (NLO) materials based on this compound. The potential of this specific compound in NLO applications has not been reported.

Utilization as Precursors in Advanced Organic Synthesis and Building Blocks for Complex Molecules

While commercial suppliers list this compound as a heterocyclic building block, specific examples of its utilization as a precursor in the synthesis of complex molecules are not documented in the available scientific literature.

Development of Novel Chemical Scaffolds for Diverse Chemical Technologies

No research was identified that specifically describes the use of this compound in the development of novel chemical scaffolds for diverse chemical technologies.

Q & A

Q. Advanced Research Focus

- Thiobarbituric Acid : The thione group (C=S) increases electrophilicity at C5, accelerating Knoevenagel condensations with aldehydes .

- Barbituric Acid : Requires harsher conditions (e.g., acetic acid catalysis) due to lower reactivity .

Mechanical Insight : Monitor reaction progress via TLC and FT-IR to detect intermediate enolate formation.

What computational tools are effective for predicting the reactivity of pyrimidine-dione intermediates?

Q. Advanced Research Focus

- DFT Calculations : Model transition states for condensation reactions (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .

- SAR Studies : Use QSAR models to correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .

How can structural contradictions in X-ray crystallography vs. NMR data be resolved for pyrimidine-diones?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.